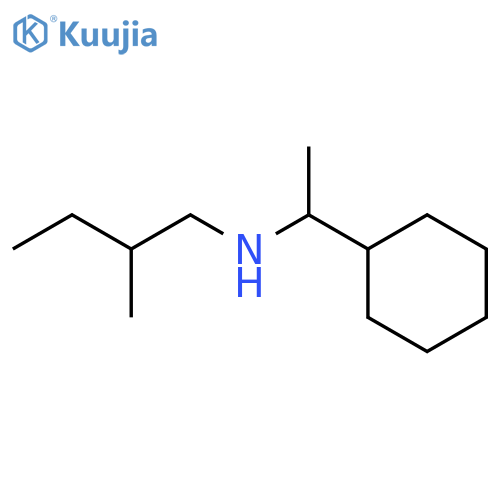

Cas no 1247072-11-2 ((1-Cyclohexylethyl)(2-methylbutyl)amine)

(1-Cyclohexylethyl)(2-methylbutyl)amine 化学的及び物理的性質

名前と識別子

-

- (1-Cyclohexylethyl)(2-methylbutyl)amine

- N-(1-cyclohexylethyl)-2-methylbutan-1-amine

- Cyclohexanemethanamine, α-methyl-N-(2-methylbutyl)-

-

- インチ: 1S/C13H27N/c1-4-11(2)10-14-12(3)13-8-6-5-7-9-13/h11-14H,4-10H2,1-3H3

- InChIKey: QDTHDOUBZKJNTF-UHFFFAOYSA-N

- ほほえんだ: N(CC(C)CC)C(C)C1CCCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 138

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 4.3

(1-Cyclohexylethyl)(2-methylbutyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-169715-5.0g |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-169715-0.1g |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 0.1g |

$427.0 | 2023-09-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009215-1g |

(1-Cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 98% | 1g |

¥2791.0 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8810-5G |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 95% | 5g |

¥ 8,375.00 | 2023-03-30 | |

| Enamine | EN300-169715-1g |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 1g |

$485.0 | 2023-09-20 | ||

| Enamine | EN300-169715-5g |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 5g |

$1406.0 | 2023-09-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8810-250mg |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 95% | 250mg |

¥1095.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8810-1g |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 95% | 1g |

¥2741.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8810-5g |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 95% | 5g |

¥8223.0 | 2024-04-25 | |

| Enamine | EN300-169715-10g |

(1-cyclohexylethyl)(2-methylbutyl)amine |

1247072-11-2 | 10g |

$2085.0 | 2023-09-20 |

(1-Cyclohexylethyl)(2-methylbutyl)amine 関連文献

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

(1-Cyclohexylethyl)(2-methylbutyl)amineに関する追加情報

Introduction to (1-Cyclohexylethyl)(2-methylbutyl)amine and Its Significance in Modern Chemical Research

Compound with the CAS number 1247072-11-2 is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. The chemical name, (1-Cyclohexylethyl)(2-methylbutyl)amine, provides a detailed insight into its structural composition, which consists of a cyclohexyl group, an ethyl chain, and a 2-methylbutyl substituent attached to an amine functional group. This unique arrangement of functional groups not only contributes to its distinct chemical properties but also opens up a wide array of potential applications in various scientific domains.

The compound's molecular structure, characterized by its robust hydrophobic and lipophilic properties, makes it an intriguing candidate for use in drug formulation and bioavailability studies. Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds in biological systems with greater accuracy. This has led to an increased interest in exploring the pharmacokinetic and pharmacodynamic properties of (1-Cyclohexylethyl)(2-methylbutyl)amine as a potential intermediate in the synthesis of novel therapeutic agents.

In the realm of medicinal chemistry, the amine group in this compound serves as a versatile moiety that can interact with various biological targets. The cyclohexyl and 2-methylbutyl groups contribute to the molecule's solubility and stability, making it suitable for further derivatization and functionalization. Researchers have been particularly interested in how these structural features influence the compound's ability to cross biological membranes, a critical factor in drug delivery systems.

Recent studies have highlighted the potential of derivatives of (1-Cyclohexylethyl)(2-methylbutyl)amine in addressing neurological disorders. The compound's ability to modulate neurotransmitter activity has been observed in preclinical trials, suggesting its utility as a lead compound for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The cyclohexyl ring, in particular, has been shown to enhance binding affinity to certain receptors, making it a valuable component in designing targeted therapies.

The synthesis of (1-Cyclohexylethyl)(2-methylbutyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advances in catalytic methods have enabled more efficient and environmentally friendly synthesis routes, reducing the environmental impact of producing this compound on a larger scale. These improvements are crucial for ensuring that pharmaceutical applications can be sustained without compromising ecological standards.

In addition to its pharmaceutical applications, (1-Cyclohexylethyl)(2-methylbutyl)amine has shown promise in material science. Its unique structural properties make it a candidate for use in polymer additives and specialty lubricants. The ability of this compound to improve the mechanical properties of polymers while maintaining thermal stability has been demonstrated in several industrial applications. This dual functionality as both a pharmaceutical intermediate and a material science additive underscores its versatility and broad utility.

The ongoing research into (1-Cyclohexylethyl)(2-methylbutyl)amine also emphasizes the importance of green chemistry principles. Efforts are being made to develop synthetic pathways that minimize waste and reduce energy consumption. These initiatives align with global trends towards sustainable practices in chemical manufacturing, ensuring that the production of this compound remains viable long-term without adverse environmental effects.

As computational methods continue to evolve, so does our understanding of how compounds like (1-Cyclohexylethyl)(2-methylbutyl)amine interact with biological systems. Machine learning algorithms are being employed to predict biological activity based on molecular structure, allowing researchers to design experiments more efficiently. This integration of computational biology with traditional wet chemistry is accelerating the discovery process and leading to faster development cycles for new drug candidates.

The future prospects for (1-Cyclohexylethyl)(2-methylbutyl)amine are bright, with ongoing research uncovering new potential applications across multiple industries. Whether it continues to be used as a key intermediate in drug development or finds utility in advanced materials, this compound represents a significant contribution to modern chemical research. Its unique properties and broad applicability ensure that it will remain a topic of interest for years to come.

1247072-11-2 ((1-Cyclohexylethyl)(2-methylbutyl)amine) 関連製品

- 2068927-42-2(tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate)

- 1274669-45-2(2-(2-bromopropyl)quinoxaline)

- 180741-40-6(3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)

- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)

- 530-91-6(1,2,3,4-Tetrahydronaphthalen-2-ol)

- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)

- 2228649-92-9(O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine)

- 851764-93-7(1-phenylcyclopropane-1-carbohydrazide)

- 1235202-51-3(2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide)

- 151954-97-1(Poly(N-isopropylacrylamide-co-methacrylic acid))